3-(2,5-dimethoxyphenyl)-1-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1H-pyrazole-5-carboxamide
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Overview
Description
3-(2,5-Dimethoxyphenyl)-1-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1H-pyrazole-5-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a dimethoxyphenyl group, a methyl group, and an oxan-4-ylsulfanyl ethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dimethoxyphenyl)-1-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1H-pyrazole-5-carboxamide typically involves multiple steps. The initial step often includes the preparation of the pyrazole ring, followed by the introduction of the dimethoxyphenyl group and the oxan-4-ylsulfanyl ethyl group. Common reagents used in these reactions include dimethoxybenzaldehyde, hydrazine, and various alkylating agents. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dimethoxyphenyl)-1-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions may vary depending on the specific reaction but often involve the use of solvents and controlled temperatures .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
3-(2,5-Dimethoxyphenyl)-1-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1H-pyrazole-5-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,5-dimethoxyphenyl)-1-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dimethoxyphenyl)-5-{2-(3,4-dimethoxyphenyl)ethylamino}-2-(propan-2-yl)pentanenitrile: A compound with a similar dimethoxyphenyl group but different functional groups and structure.
2-(3,5-Dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one: Another compound with a dimethoxyphenyl group, known for its antioxidant and antitumor properties.
Uniqueness
Its structure allows for diverse chemical reactions and interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
5-(2,5-dimethoxyphenyl)-2-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O4S/c1-23-18(20(24)21-8-11-28-15-6-9-27-10-7-15)13-17(22-23)16-12-14(25-2)4-5-19(16)26-3/h4-5,12-13,15H,6-11H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSPPWHNVPPGTLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NCCSC3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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